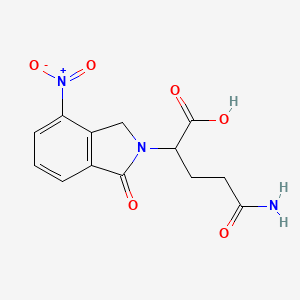
Lenalidomide impurity 13
Cat. No. B3161963
M. Wt: 307.26 g/mol
InChI Key: JWXSMBGQHOFVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06380239B1
Procedure details


A mixture of glutamine (10 mmol) and 4-nitrophthalic anhydride (10 mmol) in 15 mL of acetic acid is heated to reflux. The cooled reaction mixture is concentrated and the residue purified by chromatography to afford 2-(4-nitro-1-oxoisoindolin-2-yl)-4-carbamoylbutanoic acid.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:8]([OH:10])=[O:9])[CH2:3][CH2:4][C:5](=[O:7])[NH2:6].[N+:11]([C:14]1[CH:15]=[C:16]2[C:21](=[O:22])OC(=O)[C:17]2=[CH:23][CH:24]=1)([O-:13])=[O:12].[C:25](O)(=O)C>>[N+:11]([C:14]1[CH:24]=[CH:23][CH:17]=[C:16]2[C:15]=1[CH2:25][N:1]([CH:2]([CH2:3][CH2:4][C:5](=[O:7])[NH2:6])[C:8]([OH:10])=[O:9])[C:21]2=[O:22])([O-:13])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CCC(N)=O)C(=O)O
|
|
Name
|
|
|
Quantity
|
10 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C(=O)OC2=O)=CC1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C2CN(C(C2=CC=C1)=O)C(C(=O)O)CCC(N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
